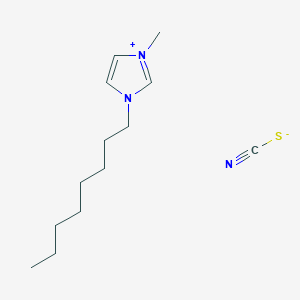

1-octyl-3-MethyliMidazoliuM thiocyanate

Descripción general

Descripción

1-Octyl-3-Methylimidazolium Thiocyanate is an ionic liquid composed of the 1-octyl-3-methylimidazolium cation and the thiocyanate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. They are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make them valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Octyl-3-Methylimidazolium Thiocyanate can be synthesized through a metathesis reaction. One common method involves the reaction of 1-octyl-3-methylimidazolium bromide with a thiocyanate salt, such as potassium thiocyanate, in an aqueous medium. The reaction typically proceeds as follows: [ \text{[C}_8\text{mim][Br]} + \text{KSCN} \rightarrow \text{[C}_8\text{mim][SCN]} + \text{KBr} ] The reaction mixture is stirred at room temperature, and the product is extracted using an organic solvent, followed by purification steps such as washing and drying .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to purification processes, including distillation and crystallization, to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 1-Octyl-3-Methylimidazolium Thiocyanate undergoes various chemical reactions, including:

Oxidation: The thiocyanate anion can be oxidized to form thiocyanogen or other sulfur-containing compounds.

Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products:

Oxidation: Products include thiocyanogen and other sulfur-containing compounds.

Substitution: Products vary depending on the nucleophile used but can include substituted imidazolium salts.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Separation Processes

Liquid-Liquid Extraction:

One of the primary applications of [OMIm][SCN] is in liquid-liquid extraction processes. It has been demonstrated to effectively separate aromatic compounds from alkanes, which is crucial in petrochemical industries. For instance, studies have shown that [OMIm][SCN] can selectively extract benzene from mixtures with hexane and other alkanes, enhancing the efficiency of separation processes .

Desulfurization of Fuels:

[OMIm][SCN] has also been explored for its ability to facilitate the desulfurization of liquid fuels. Research indicates that it can selectively extract sulfur compounds from fuel oils, thereby improving fuel quality and reducing emissions when combusted. This application is particularly relevant in meeting environmental regulations regarding sulfur content in fuels .

Electrolytes in Energy Storage Systems

Ionic Conductivity:

Due to its ionic nature, [OMIm][SCN] is utilized as an electrolyte in various energy storage systems, including batteries and supercapacitors. Its ability to dissolve lithium salts enhances ionic conductivity, making it a suitable candidate for use in lithium-ion batteries. The presence of the thiocyanate anion contributes to improved solubility and conductivity compared to conventional electrolytes .

Environmental Monitoring

Sensor Applications:

[OMIm][SCN] has been employed in the development of sensors for detecting volatile organic compounds (VOCs). Coating quartz crystal microbalance (QCM) sensors with [OMIm][SCN] enhances their sensitivity and selectivity towards specific organic vapors. This application is vital for environmental monitoring and safety assessments in industrial settings .

Pharmaceutical Applications

Drug Solubilization:

The compound's properties allow it to act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Studies have indicated that [OMIm][SCN] can improve the solubility of certain pharmaceutical compounds, facilitating their formulation into effective dosage forms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-octyl-3-methylimidazolium thiocyanate involves its ability to interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The imidazolium cation can insert into lipid bilayers, affecting membrane properties and potentially disrupting cellular processes . The thiocyanate anion can participate in redox reactions, influencing the oxidative state of the environment.

Comparación Con Compuestos Similares

1-Octyl-3-Methylimidazolium Thiocyanate can be compared with other imidazolium-based ionic liquids such as:

1-Ethyl-3-Methylimidazolium Thiocyanate: Similar in structure but with a shorter alkyl chain, leading to different solvation and thermal properties.

1-Butyl-3-Methylimidazolium Thiocyanate: Used in similar applications but with variations in viscosity and conductivity.

1-Octyl-3-Methylimidazolium Bromide: Shares the same cation but with a different anion, affecting its reactivity and solubility.

These comparisons highlight the unique properties of this compound, such as its specific solvation abilities and thermal stability, making it suitable for specialized applications.

Actividad Biológica

1-Octyl-3-methylimidazolium thiocyanate, often abbreviated as [OMIm][SCN], is an ionic liquid that has garnered attention due to its unique properties and biological activities. This compound is part of the imidazolium family of ionic liquids, which are known for their diverse applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [OMIm][SCN], focusing on its toxicity, antimicrobial properties, and potential applications.

- Molecular Formula : C₁₁H₁₈N₂S

- Molar Mass : 238.34 g/mol

- Appearance : Colorless liquid at room temperature

Biological Activity Overview

The biological activity of [OMIm][SCN] can be categorized into several key areas:

1. Toxicity Studies

Toxicological assessments have shown that [OMIm][SCN] exhibits significant cytotoxic effects on various cell lines. In vitro studies indicate that:

- Hepatocarcinoma Cell Line (QGY-7701) : Induces oxidative stress and apoptosis with an effective concentration (EC50) of approximately 360 μM .

- Hepatoma Cell Line (HepG2) : Demonstrated cytotoxicity with an EC50 of 439.46 μM after 24 hours of exposure .

In vivo studies on mice revealed acute toxicity, with a calculated LD50 of 35.7 mg/kg body weight, primarily affecting the kidneys and liver .

2. Antimicrobial Activity

Research has indicated that [OMIm][SCN] possesses antimicrobial properties against various microorganisms:

- Escherichia coli : Growth inhibition was observed at concentrations as low as 0.5% (w/v), with complete inhibition at higher concentrations .

- Pichia pastoris and Bacillus cereus : Similar patterns of growth inhibition were noted, where concentrations above 0.5% led to significant delays in growth or complete cessation .

3. Environmental Impact

The biodegradability of [OMIm][SCN] has been investigated in microbial communities, revealing that it can be degraded effectively by certain microorganisms found in wastewater treatment plants . This degradation is crucial for assessing the environmental impact of ionic liquids.

Case Study 1: Cytotoxicity in Hepatic Cells

A study conducted by Liu et al. (2016) demonstrated that exposure to [OMIm][SCN] resulted in increased caspase activity, indicating apoptosis in hepatic cells. The study highlighted mitochondrial dysfunction as a key mechanism behind the observed toxicity.

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| QGY-7701 | 360 | Oxidative stress and apoptosis |

| HepG2 | 439.46 | Apoptosis via caspase activation |

Case Study 2: Antimicrobial Efficacy

Research by Ganske and Bornscheuer showed that [OMIm][SCN] inhibited the growth of various bacteria at different concentrations, emphasizing its potential use as an antimicrobial agent.

| Microorganism | Concentration (w/v) | Effect |

|---|---|---|

| E. coli | 0.5% | Growth inhibition |

| Pichia pastoris | >0.5% | Complete growth inhibition |

Propiedades

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERYPLVSMOTOM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.